molecular formula C29H35ClN4O3 B10865989 N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-(4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazin-1-yl)acetamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-(4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazin-1-yl)acetamide

Cat. No.: B10865989
M. Wt: 523.1 g/mol
InChI Key: WEWNZXOGABVOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE is a synthetic organic compound. It is characterized by its complex molecular structure, which includes benzoyl, chlorophenyl, cyclohexenyl, and piperazino groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents and conditions include:

    Reagents: Benzoyl chloride, 4-chloroaniline, cyclohexanone, ethylenediamine, piperazine.

    Conditions: Solvent (e.g., dichloromethane, ethanol), catalysts (e.g., acid or base catalysts), temperature control (e.g., reflux conditions).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-{2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]ETHYL}PIPERAZINO)ACETAMIDE shares structural similarities with other benzoyl and piperazino compounds.
  • Examples: Benzoyl chloride derivatives, piperazine-based drugs.

Uniqueness

    Structural Features: The combination of benzoyl, chlorophenyl, cyclohexenyl, and piperazino groups makes this compound unique.

    Biological Activity: Its specific biological activity may differ from similar compounds due to its unique structure.

Properties

Molecular Formula

C29H35ClN4O3

Molecular Weight

523.1 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C29H35ClN4O3/c1-29(2)18-23(17-24(35)19-29)31-10-11-33-12-14-34(15-13-33)20-27(36)32-26-9-8-22(30)16-25(26)28(37)21-6-4-3-5-7-21/h3-9,16-17,31H,10-15,18-20H2,1-2H3,(H,32,36)

InChI Key

WEWNZXOGABVOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCN2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.